1-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
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Overview
Description
1-Methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the core benzothiazole structure. The azetidine ring is then introduced through a series of reactions, including nucleophilic substitution and amide bond formation.
Industrial Production Methods: In an industrial setting, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This involves the use of specific catalysts and solvents, as well as precise temperature and pressure control to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activities, including its role as a selective inhibitor of certain enzymes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, the compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain biochemical pathways.
Molecular Targets and Pathways: The exact molecular targets and pathways involved depend on the specific application of the compound. For example, in medicinal chemistry, the compound may target enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: This compound shares a similar benzothiazole core but lacks the methanesulfonyl group.
1-methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: This compound is structurally similar but has an acetamide group instead of an azetidine-3-carboxamide group.
Uniqueness: 1-Methanesulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is unique due to its combination of the methanesulfonyl group and the azetidine-3-carboxamide moiety, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-methylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S2/c1-20(17,18)15-6-8(7-15)11(16)14-12-13-9-4-2-3-5-10(9)19-12/h8H,2-7H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQBLFSSZDNFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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